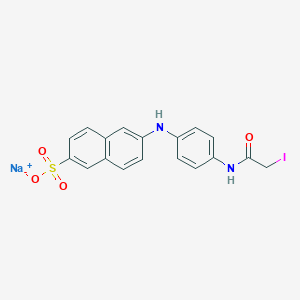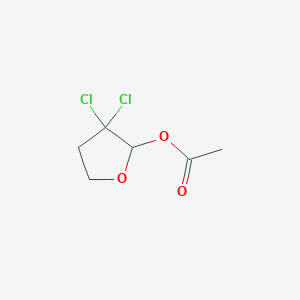
2-Acetoxy-3,3-dichlorotetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetoxy-3,3-dichlorotetrahydrofuran is an organic compound with the molecular formula C6H8Cl2O3 and a molecular weight of 199.03 g/mol . It is a derivative of tetrahydrofuran, characterized by the presence of two chlorine atoms and an acetoxy group. This compound is primarily used in research and development settings and is not intended for medicinal or household use .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-3,3-dichlorotetrahydrofuran typically involves the chlorination of tetrahydrofuran followed by acetylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and acetylating agents like acetic anhydride .
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chlorinating and acetylating agents.
化学反応の分析
Types of Reactions: 2-Acetoxy-3,3-dichlorotetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The acetoxy group can be hydrolyzed to yield the corresponding alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Substitution: Products depend on the nucleophile used.
Hydrolysis: 3,3-dichlorotetrahydrofuran-2-ol.
Oxidation and Reduction: Various oxidized or reduced derivatives of the parent compound.
科学的研究の応用
2-Acetoxy-3,3-dichlorotetrahydrofuran is utilized in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and as a reagent in the preparation of other complex molecules.
Biology: In studies involving the modification of biomolecules.
Medicine: Potential use in drug development and pharmacological research.
Industry: As a precursor in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Acetoxy-3,3-dichlorotetrahydrofuran involves its reactivity due to the presence of the acetoxy and dichloro groups. These functional groups make the compound a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
類似化合物との比較
- 2-Acetoxy-3-chlorotetrahydrofuran
- 3,3-Dichlorotetrahydrofuran
- 2-Acetoxy-3,3-dibromotetrahydrofuran
Comparison: 2-Acetoxy-3,3-dichlorotetrahydrofuran is unique due to the combination of its acetoxy and dichloro groups, which confer distinct reactivity and stability compared to its analogs. For instance, the presence of two chlorine atoms makes it more reactive in substitution reactions compared to 2-Acetoxy-3-chlorotetrahydrofuran .
特性
IUPAC Name |
(3,3-dichlorooxolan-2-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O3/c1-4(9)11-5-6(7,8)2-3-10-5/h5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTLBQDECKKPKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(CCO1)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369256 |
Source


|
| Record name | 3,3-Dichlorooxolan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141942-52-1 |
Source


|
| Record name | 3,3-Dichlorooxolan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

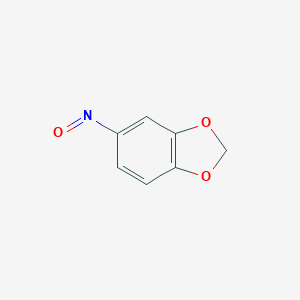
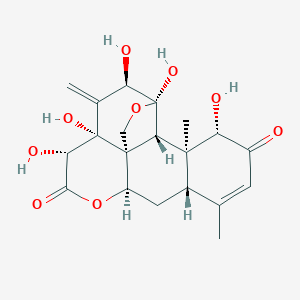
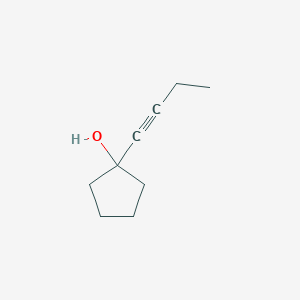

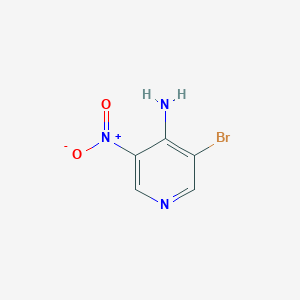

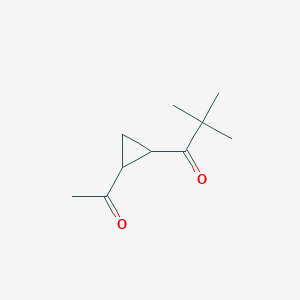


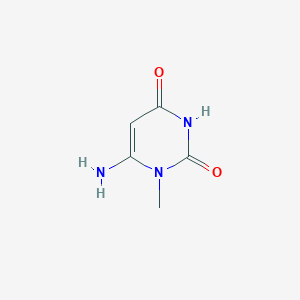
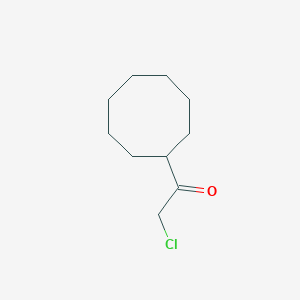
![3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B114632.png)
